2-(2,2-Dicyanoacetyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dicyanoacetyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a dicyanoacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dicyanoacetyl)benzoic acid typically involves the reaction of benzoic acid derivatives with dicyanoacetyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dicyanoacetyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The dicyanoacetyl group can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dicyanoacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-(2,2-Dicyanoacetyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biochemical probes or inhibitors due to its reactive dicyanoacetyl group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Dicyanoacetyl)benzoic acid involves its interaction with various molecular targets. The dicyanoacetyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This reactivity can be exploited in the design of enzyme inhibitors or as a tool in chemical biology to study protein function.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
2-Cyanoacetylbenzoic acid: Similar structure but with only one cyano group, leading to different reactivity and applications.
2-(2,2-Dicyanoethyl)benzoic acid: Similar structure but with an ethyl spacer, affecting its chemical behavior and applications.
Uniqueness
2-(2,2-Dicyanoacetyl)benzoic acid is unique due to the presence of two cyano groups, which significantly enhance its reactivity compared to similar compounds. This increased reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C11H6N2O3 |
---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
2-(2,2-dicyanoacetyl)benzoic acid |
InChI |
InChI=1S/C11H6N2O3/c12-5-7(6-13)10(14)8-3-1-2-4-9(8)11(15)16/h1-4,7H,(H,15,16) |
InChI Key |
XGQQFYTUEUKQRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(C#N)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.